5-Bromo-7-methyl-1H-indazol-3-amine
説明
Structure
3D Structure
特性
IUPAC Name |
5-bromo-7-methyl-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-2-5(9)3-6-7(4)11-12-8(6)10/h2-3H,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCUZXNDSBKYDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716768 | |
| Record name | 5-Bromo-7-methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1110502-50-5 | |
| Record name | 5-Bromo-7-methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Reaction Mechanisms of 5 Bromo 7 Methyl 1h Indazol 3 Amine
Electrophilic Aromatic Substitution Reactions on the Indazole Nucleus
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.orgyoutube.com In the case of 5-bromo-7-methyl-1H-indazol-3-amine, the outcome of such reactions is intricately controlled by the directing effects of the existing substituents.
The substituents on the indazole ring play a crucial role in determining the rate and regioselectivity of electrophilic attack. lumenlearning.com
Amine Group (at C-3): The amine group is a potent activating group due to its ability to donate a lone pair of electrons to the aromatic system through resonance (+R effect). lumenlearning.com This significantly increases the electron density of the indazole nucleus, making it more susceptible to electrophilic attack. It generally directs incoming electrophiles to the ortho and para positions.
Methyl Group (at C-7): The methyl group is a weakly activating group, donating electron density primarily through an inductive effect (+I effect). libretexts.org It also directs incoming electrophiles to the ortho and para positions.
Bromo Group (at C-5): The bromo group is a deactivating group due to its electron-withdrawing inductive effect (-I effect). libretexts.org However, it possesses lone pairs of electrons that can be donated through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. Halogens are unique in that they are deactivating yet ortho-, para-directing. libretexts.org
The position of electrophilic attack on the this compound nucleus is determined by the combined directing influences of the substituents. The activating amine and methyl groups, along with the ortho-, para-directing bromo group, will favor substitution at specific positions. The most likely positions for electrophilic attack are C-4 and C-6, as these are ortho and para to the powerful activating amine group and are also influenced by the other substituents.
For instance, in the nitration of substituted benzenes, the orientation of the incoming nitro group is heavily influenced by the existing substituents. libretexts.org A similar principle applies to the indazole system. The formation of a stable carbocation intermediate, often referred to as a sigma complex or Wheland intermediate, is a key factor in determining the reaction pathway. masterorganicchemistry.com The positions that allow for the greatest delocalization of the positive charge in this intermediate will be favored.
Nucleophilic Substitution Reactions Involving the Bromine Atom at C-5
The bromine atom at the C-5 position of this compound is a key handle for introducing further molecular diversity through nucleophilic substitution reactions.
The carbon-bromine bond at the C-5 position is amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This reaction involves the coupling of the bromo-indazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl and heteroaryl groups at the C-5 position.
Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the bromo-indazole with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This is a valuable method for synthesizing more complex amino-substituted indazoles. researchgate.net
Heck Reaction: In a Heck reaction, the bromo-indazole can be coupled with an alkene to form a new carbon-carbon bond, leading to the introduction of a vinyl group at the C-5 position.
The efficiency of these cross-coupling reactions can be influenced by the choice of catalyst, ligand, base, and solvent.
| Cross-Coupling Reaction | Reactant | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd Catalyst + Base | 5-Aryl/Heteroaryl-7-methyl-1H-indazol-3-amine |
| Buchwald-Hartwig Amination | Amine | Pd Catalyst + Ligand + Base | 5-Amino-substituted-7-methyl-1H-indazol-3-amine |
| Heck Reaction | Alkene | Pd Catalyst + Base | 5-Vinyl-7-methyl-1H-indazol-3-amine |
Common nucleophiles that could potentially displace the bromine include:
Alkoxides (e.g., sodium methoxide) to form ethers.
Thiolates (e.g., sodium thiophenoxide) to form thioethers.
Cyanide to introduce a nitrile group.
The success of these displacement reactions is often dependent on the reaction conditions, including temperature and the nature of the solvent.
Reactions of the Amine Group at C-3
The primary amine group at the C-3 position is a versatile functional group that can undergo a variety of chemical transformations, providing another avenue for the derivatization of this compound.
Acylation: The amine group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common method for protecting the amine group or for introducing new structural motifs.
Sulfonylation: Similarly, reaction with sulfonyl chlorides yields sulfonamides.
Alkylation: The amine can be alkylated using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
Diazotization: Treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures leads to the formation of a diazonium salt. This diazonium salt is a highly versatile intermediate that can be converted into a wide range of other functional groups, including:
Halogens (Sandmeyer reaction)
Nitriles (Sandmeyer reaction)
Hydroxyl groups
Azo compounds through coupling with activated aromatic rings. youtube.com
The reactivity of the 3-amino group allows for the synthesis of a diverse library of indazole derivatives with potential applications in various fields. mdpi.comrsc.org
| Reaction Type | Reagent | Product Functional Group |
|---|---|---|
| Acylation | Acyl chloride/anhydride (B1165640) | Amide |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine |
| Diazotization followed by Sandmeyer Reaction | NaNO₂, HCl; CuX (X = Cl, Br, CN) | Halide, Nitrile |
| Diazotization followed by Azo Coupling | NaNO₂, HCl; Activated Aromatic Ring | Azo Compound |
Acylation and Alkylation of the 3-Amino Moiety
The 3-amino group of the indazole ring is a primary nucleophilic center and readily undergoes acylation and alkylation reactions.
Acylation: In a typical acylation reaction, this compound can be treated with acylating agents such as chloroacetic anhydride in the presence of a base like sodium carbonate. nih.gov This results in the formation of an amide linkage at the 3-position. nih.gov The reaction proceeds through the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the anhydride.
Alkylation: While direct alkylation of the 3-amino group is less commonly described for this specific molecule in the provided results, the general reactivity of 3-aminoindazoles suggests that it is feasible. The nucleophilicity of the exocyclic amino group would allow for reaction with various alkylating agents.
Diazotization and Subsequent Transformations
The primary aromatic amine at the 3-position of the indazole ring is susceptible to diazotization. This reaction typically involves treating the amine with a source of nitrous acid, such as sodium nitrite in an acidic medium. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations. While specific examples for this compound are not detailed in the provided search results, the diazotization of heterocyclic primary amines is a well-established field of study. acs.org These transformations could include Sandmeyer-type reactions to introduce a range of functional groups (e.g., cyano, halo, hydroxyl) at the 3-position, or coupling reactions to form azo compounds.
Reactions Involving the Indazole NH Protons (N-1 Position)
The indazole ring exhibits annular tautomerism, meaning the proton on the nitrogen can reside on either the N-1 or N-2 position. beilstein-journals.orgnih.gov The 1H-indazole tautomer is generally the more thermodynamically stable form. beilstein-journals.orgnih.govnih.gov Reactions involving the deprotonation of the N-H bond, followed by the addition of an electrophile, are common for indazoles.
Alkylation and Arylation Regioselectivity (N1 vs. N2 Isomerism)
The alkylation and arylation of unsymmetrical indazoles can lead to a mixture of N-1 and N-2 substituted products, and achieving regioselectivity is a significant synthetic challenge. beilstein-journals.orgnih.govnih.gov The outcome of these reactions is influenced by several factors, including the nature of the electrophile, the base, the solvent, and the substituents on the indazole ring. nih.gov
Alkylation:
Conditions Favoring N-1 Alkylation: The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving N-1 selective alkylation of indazoles. nih.gov For some substituted indazoles, this method can provide high regioselectivity. nih.gov
Conditions Favoring N-2 Alkylation: Mitsunobu conditions often show a preference for the formation of the N-2 regioisomer. nih.gov
Influence of Substituents: The electronic and steric properties of substituents on the indazole ring play a crucial role. For instance, electron-withdrawing groups at the C-7 position can favor N-2 alkylation. nih.gov
A study on methyl 5-bromo-1H-indazole-3-carboxylate demonstrated that highly regioselective N-1 and N-2 alkylations could be achieved with excellent yields by modifying the reaction conditions. beilstein-journals.orgnih.gov Density functional theory (DFT) calculations suggested that a chelation mechanism involving cesium ions directs the reaction to the N-1 position, while other non-covalent interactions lead to the N-2 product. beilstein-journals.orgnih.gov
Arylation: Copper-catalyzed N-arylation reactions of indazoles have been developed. The choice of ligand and solvent can influence the reaction rate and regioselectivity. acs.org For example, the use of CuI with specific diamine ligands in toluene (B28343) has been shown to be effective for the N-1 arylation of indazole with aryl bromides, although with some loss of regioselectivity compared to aryl iodides. acs.org
Table 1: Regioselectivity in the Alkylation of Indazoles
| Reaction Condition | Preferred Isomer | Reference(s) |
| Sodium Hydride in THF | N-1 | nih.gov |
| Mitsunobu Conditions | N-2 | nih.gov |
| Cesium Carbonate / Alkyl Tosylate in Dioxane | N-1 | nih.gov |
Mechanistic Insights into N-Alkylation Pathways
The regioselectivity of N-alkylation is a subject of detailed mechanistic investigation. DFT calculations have provided valuable insights into the competing reaction pathways. beilstein-journals.orgnih.govwuxibiology.com
The relative stability of the 1H- and 2H-indazole tautomers is a key factor. The 1H-tautomer is generally more stable. wuxibiology.com For N-1 alkylation to occur from the more stable 1H-tautomer, the reaction must proceed through the less stable 2H-tautomer, which involves an energy cost. wuxibiology.com
Oxidation and Reduction Chemistry of the Indazole Scaffold
The indazole ring system can undergo both oxidation and reduction reactions, although these are less commonly explored for this compound specifically in the provided search results.
Oxidation: The indazole ring itself is relatively stable to oxidation. However, substituents on the ring can be oxidized. For example, N-bromo reagents have been used for the oxidation of urazoles to their corresponding triazolinediones, which involves the oxidation of the N-H bonds. researchgate.net While not a direct oxidation of the indazole scaffold, it demonstrates the potential for N-H reactivity under oxidative conditions.
Reduction: Reduction of the indazole ring is not a common transformation. More frequently, reducible functional groups attached to the indazole core are targeted. For instance, a nitro group on the indazole ring can be reduced to an amino group. The bromine atom at the 5-position could potentially be removed through reductive dehalogenation, for example, by catalytic hydrogenation, although this might also affect other functional groups.
Derivatization and Analog Development from 5 Bromo 7 Methyl 1h Indazol 3 Amine
Synthetic Strategies for Expanding Structural Diversity
Expanding the chemical space around the 5-Bromo-7-methyl-1H-indazol-3-amine core is crucial for identifying analogs with enhanced potency, selectivity, and favorable drug-like properties. This is typically achieved through established synthetic transformations that allow for the introduction of a wide array of functional groups and structural motifs.
The functional groups of the parent molecule can be readily converted into other moieties, enabling a fine-tuning of its physicochemical and biological characteristics. Key strategies target the primary amino group, the bromine atom, and the indazole nitrogen.
Acylation and Alkylation of the 3-Amino Group: The primary amine at the C3 position is a key site for modification. It can undergo acylation with various acylating agents, such as chloroacetic anhydride (B1165640), to form amide intermediates. nih.gov These intermediates can then be further functionalized through nucleophilic substitution, for example, by reacting with different thiophenols or piperazines to generate a diverse set of amide-linked hybrids. nih.gov This approach is fundamental in creating hybrid molecules with potential applications in oncology. nih.gov
Palladium-Catalyzed Cross-Coupling at the 5-Bromo Position: The bromine atom at the C5 position is an excellent handle for introducing structural diversity via metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs the bromo-indazole with a wide range of commercially available boronic acids or esters, is a particularly powerful method. nih.govrsc.org This reaction, typically catalyzed by a palladium complex like Pd(dppf)Cl₂, allows for the installation of various aryl, heteroaryl, or alkyl groups, significantly expanding the structural diversity and enabling exploration of new interactions with biological targets. nih.gov
N-Alkylation of the Indazole Ring: The nitrogen at the N1 position of the indazole ring can be alkylated under basic conditions using reagents like methyl iodide with potassium carbonate. This modification alters the hydrogen-bond donating capacity of the scaffold and can influence its binding mode and pharmacokinetic properties.
| Position of Modification | Reaction Type | Reagents & Conditions | Resulting Substituent Type |
| 3-Amino Group | Acylation | Chloroacetic anhydride, base | Chloroacetamide intermediate for further coupling |
| 5-Bromo Position | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd(dppf)Cl₂, Cs₂CO₃, 90 °C | Aryl, heteroaryl, alkyl groups |
| 1-Nitrogen | N-Alkylation | Methyl iodide, K₂CO₃, 25-80 °C | N-Alkyl (e.g., N-Methyl) group |
Scaffold hopping and bioisosteric replacement are rational design strategies used to discover novel chemotypes with similar biological activity but potentially improved properties, such as enhanced potency, better ADME profiles, or access to new intellectual property space. nih.govresearchgate.net
Bioisosteric Replacement: This involves substituting a functional group with another group that retains similar steric and electronic properties, thereby maintaining the desired biological activity. nih.govresearchgate.net For the this compound scaffold, several bioisosteric replacements can be considered. The bromine atom, for instance, can be replaced with other halogens like chlorine (Cl) or with groups such as cyano (-CN) or trifluoromethyl (-CF₃) to modulate electronic effects and binding interactions. u-strasbg.fr
Scaffold Hopping: This more advanced strategy involves replacing the entire core structure (the 7-methyl-1H-indazole in this case) with a different, structurally distinct scaffold that maintains the original pharmacophoric arrangement of key functional groups. nih.gov Potential scaffold hops for the 1H-indazole core could include other bicyclic aromatic systems like benzimidazole, indole (B1671886), or azaindazole, with the aim of preserving the spatial orientation of the substituents at the 3, 5, and 7 positions.
| Original Group/Scaffold | Position/Core | Potential Bioisosteric Replacements | Rationale |
| Bromo (-Br) | C5 | -Cl, -F, -CF₃, -CN | Modulate electronics, lipophilicity, and metabolic stability. u-strasbg.fr |
| Amino (-NH₂) | C3 | -OH, -CH₂NH₂, -NHCH₃ | Alter hydrogen bonding capacity and basicity. |
| 1H-Indazole Core | Scaffold | Benzimidazole, Indole, Azaindazole | Explore novel chemical space while mimicking the original pharmacophore. nih.gov |
Synthesis of Conformationally Constrained Analogs
To improve binding affinity and selectivity, analogs can be designed to have reduced conformational flexibility. By locking the molecule into a specific, bioactive conformation, the entropic penalty of binding to a target is minimized. For the this compound scaffold, this can be achieved by introducing rigid structural elements. Strategies could include forming a new ring by bridging two parts of the molecule, such as cyclizing a substituent from the 3-amino group onto the N1-position or the 7-methyl group. While specific examples for this exact compound are not prevalent, the principle is a standard medicinal chemistry tactic to enhance molecular recognition.
Design and Synthesis of Hybrid Molecules Incorporating the this compound Moiety
A powerful strategy in drug discovery is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single entity to achieve synergistic or multi-target effects. nih.gov The this compound scaffold is an ideal starting point for such designs.
A general synthetic route to create these hybrids involves a multi-step sequence. nih.gov
Suzuki Coupling: The core scaffold is first coupled with a selected boronic acid to replace the bromine at C5 with a new aryl or heteroaryl group. nih.gov
Acylation: The resulting 5-substituted-7-methyl-1H-indazol-3-amine is then acylated at the 3-amino position, typically with an agent like chloroacetic anhydride, to install a reactive linker. nih.gov
Final Coupling: The terminal chloride on the linker is displaced by a second pharmacophore, which could be a piperazine (B1678402) derivative or another nucleophile, to yield the final hybrid molecule. nih.gov
This modular approach allows for the generation of a wide variety of hybrid structures. For example, studies on the closely related 5-bromo-1H-indazol-3-amine have shown that hybrid molecules prepared using this strategy exhibit significant antitumor activity against cell lines like K562 (chronic myeloid leukemia). nih.gov
| Hybrid Compound Example (based on 1H-indazole-3-amine core) | R¹ at C5 | R² at 3-Amide | Reported Activity (IC₅₀) |
| Compound 6o | p-tolyl | 4-(3-fluorophenyl)piperazin-1-yl | 5.15 µM (K562 cells) nih.gov |
| Compound 5k | 4-methoxyphenyl | 4-chlorophenylthio | 7.95 µM (Hep-G2 cells) nih.gov |
Library Synthesis Approaches for High-Throughput Screening (HTS) in Chemical Biology
The synthetic routes used for derivatization, particularly the Suzuki coupling and amide bond formation, are highly robust and amenable to parallel synthesis formats. This makes the this compound scaffold well-suited for the construction of large chemical libraries for high-throughput screening (HTS).
In a typical library synthesis workflow, the core scaffold would be reacted with a diverse array of building blocks in a multi-well plate format. For example:
An array of different boronic acids can be used in the Suzuki coupling to generate diversity at the C5 position.
Subsequently, an array of different carboxylic acids (activated for amide coupling) or other electrophiles can be reacted with the 3-amino group to introduce a second point of diversity.
This combinatorial approach can rapidly generate hundreds or thousands of unique analogs. These libraries can then be screened against a panel of biological targets (e.g., kinases, receptors) to identify initial hits and build comprehensive structure-activity relationship (SAR) models, accelerating the early stages of drug discovery.
Structure Activity Relationship Sar Studies of 5 Bromo 7 Methyl 1h Indazol 3 Amine Derivatives
Impact of Substituents at C-5, C-7, and C-3 on Biological Activity (In Vitro)
The benzene (B151609) and pyrazole (B372694) rings of the indazole core offer multiple positions for substitution, with C-3, C-5, and C-7 being particularly important for modulating biological activity. The nature of the substituents at these positions can profoundly affect how a molecule interacts with its biological target.
The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—play a critical role in ligand-target binding. libretexts.org These effects can alter the charge distribution across the indazole ring system, influencing hydrogen bonding, and other non-covalent interactions.
For instance, in a series of 3,5-disubstituted indazole derivatives designed as potential antitumor agents, the nature of the substituent at the C-5 position significantly impacted anti-proliferative activity against the Hep-G2 human hepatoma cell line. nih.gov Studies showed that introducing electron-withdrawing fluorine atoms on the phenyl ring at the C-5 position had a marked effect. The activity trend was observed as: 3,5-difluoro > 4-fluoro > 3-fluoro > 4-trifluoromethoxy, highlighting the importance of the interpositional fluorine substituent for antitumor activity. nih.gov This suggests that electron-withdrawing groups at these positions can enhance the interaction with the target protein.
The 3-amino group of the core structure is an effective hinge-binding fragment in many kinase inhibitors. nih.gov Modifications at this C-3 position are also critical. For example, creating an amide linkage at C-3 is a common strategy to enhance antitumor activity. nih.gov The electronic nature of the group attached to this amide can further tune the binding affinity.
| Compound ID | R¹ Substituent at C-5 (phenyl ring) | IC₅₀ (µM) against Hep-G2 cells |
| 5b | 3-fluoro | 15.6 |
| 5e | 4-fluoro | 12.3 |
| 5f | 4-trifluoromethoxy | 18.2 |
| 5j | 3,5-difluoro | 10.1 |
Data sourced from a study on 3,5-disubstituted indazole derivatives. nih.gov The IC₅₀ value represents the concentration required to inhibit 50% of cell growth.
Steric effects relate to the size and shape of substituents and how they affect the molecule's ability to fit into a binding site. nih.gov Bulky groups can cause steric hindrance, preventing optimal binding, whereas smaller groups might be more favorable.
SAR studies on various indazole derivatives have consistently shown that substituents are sensitive to steric effects. nih.gov For example, in a series of CCR4 antagonists, only small groups were tolerated at the C-5, C-6, and C-7 positions of the indazole ring. acs.org Similarly, research on pyrazolopyridinyl pyrimidine (B1678525) derivatives indicated that a smaller cycloalkane or a shorter alkyl chain led to better activity. nih.gov
In the context of 5-Bromo-7-methyl-1H-indazol-3-amine, the methyl group at C-7 already introduces a degree of steric bulk. Further modifications at or near this position must be carefully considered. The presence of a methyl group at the 3-position has been reported to be well-tolerated in some glucagon (B607659) receptor antagonists, although C-3 unsubstituted derivatives showed stronger activity in other cases. researchgate.net This highlights that the ideal substituent size is target-dependent. For instance, replacing a pyridyl substituent with a bulky group at the piperazinyl N4 position in one series of indazole derivatives led to reduced cell growth suppression, implying that a suitable size is favorable for activity. rsc.org
Role of the Indazole Nitrogen Atoms (N1, N2) in Molecular Recognition and Biological Efficacy
The indazole ring contains two nitrogen atoms, N1 and N2, which can be substituted and play a crucial role in molecular recognition. They can act as hydrogen bond donors or acceptors and are key sites for derivatization. The regioselectivity of substitution at N1 versus N2 can have a profound impact on biological activity. researchgate.net
Generally, direct alkylation of 1H-indazoles can lead to a mixture of N1 and N2 substituted products. nih.gov Developing selective methods to furnish either the N1 or N2 isomer is a key focus in medicinal chemistry. rsc.org For example, studies have shown that N-alkylation of indazoles under Mitsunobu conditions often shows a strong preference for the formation of the N2 regioisomer. nih.gov Conversely, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can provide a highly selective route to N1-alkylated indazoles. researchgate.net
The choice of N1 or N2 substitution can be critical for efficacy. In the development of CCR4 antagonists, selective alkylation to provide the N1 substituent was a crucial improvement over previous protocols. acs.org Similarly, in a series of M1 positive allosteric modulators (PAMs), regioisomeric N-methyl indazoles had a profound effect on activity. researchgate.net N-arylation, often catalyzed by copper, is another method to introduce diverse groups that can engage in additional interactions with the target protein. acs.org
Indazoles exist in two main tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govnih.gov The 1H-tautomer is generally the more thermodynamically stable and predominant form. nih.govnih.govresearchgate.net This tautomeric equilibrium is significant because the two forms have different shapes and hydrogen bonding patterns, which can influence their interaction with biological targets.
Fragment-Based Drug Discovery (FBDD) Leveraging the Indazole Core
Fragment-Based Drug Discovery (FBDD) is a powerful approach that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. youtube.com These fragments are then optimized and grown into more potent lead compounds. The indazole scaffold is an ideal starting point for FBDD due to its desirable properties and its presence in many known inhibitors. nih.govnih.gov
The indazole core provides a rigid structure with defined vectors for chemical elaboration. In one successful example of FBDD, an indazole fragment was identified as a hit against AXL kinase through a high-concentration screen. nih.gov This initial fragment was rapidly optimized by exploring derivatives, leading to the discovery of a potent inhibitor. X-ray crystallography revealed key binding interactions of the indazole scaffold, providing a roadmap for further optimization. nih.gov
Similarly, an indazole-based pharmacophore was identified for the inhibition of fibroblast growth factor receptor (FGFR) kinases using a fragment-led design approach. nih.gov Docking models guided the modification of an initial indole (B1671886) fragment into an indazole-containing pharmacophore, resulting in a library of derivatives that showed promising inhibition of FGFR1-3 with excellent ligand efficiencies. nih.gov FBDD democratizes drug discovery by allowing smaller labs and companies to engage in early-stage research, as fragment libraries are significantly smaller and more manageable than the vast libraries used in traditional high-throughput screening (HTS). youtube.com
Ligand Efficiency and Physicochemical Property Optimization in SAR Contexts
The journey of a drug candidate from a preliminary "hit" to a "lead" compound and ultimately to a clinical drug is a meticulous process of multiparameter optimization. For derivatives of this compound, this involves enhancing their potency against a specific biological target while simultaneously refining their physicochemical properties to ensure they are "drug-like." Key metrics in this optimization process are Ligand Efficiency (LE) and the careful balancing of properties such as lipophilicity, solubility, and metabolic stability.
Ligand Efficiency (LE) is a crucial metric used in drug discovery to assess the binding efficiency of a compound relative to its size. It is typically calculated as the binding energy per heavy (non-hydrogen) atom. A higher LE value indicates that a compound is more efficient at binding to its target, which is a desirable trait in a drug candidate as it suggests that the compound has a more optimized interaction with the binding site.
In the context of this compound derivatives, medicinal chemists aim to introduce modifications that increase binding affinity without disproportionately increasing the molecular weight. The 1H-indazole-3-amine moiety itself is recognized as an effective "hinge-binding" fragment in many kinase inhibitors, forming key hydrogen bonds with the kinase hinge region. nih.govnih.gov The optimization process, therefore, often focuses on the substituents at other positions of the indazole ring.
For instance, the 5-bromo substituent can be a key interaction point or a handle for further chemical modifications via cross-coupling reactions to explore the SAR of this position. The 7-methyl group can also influence the compound's properties, potentially by affecting the planarity of the ring system or by providing a site for metabolic attack.
Physicochemical Property Optimization runs in parallel with improving ligand efficiency. An ideal drug candidate must possess a balance of properties that allow for good absorption, distribution, metabolism, and excretion (ADME). For the this compound series, key considerations would include:
Solubility: Adequate aqueous solubility is essential for a drug to be absorbed and distributed in the body. The introduction of polar functional groups can improve solubility.
Permeability: The ability of a compound to cross cell membranes is crucial for reaching its intracellular target. This is often balanced with solubility.
Metabolic Stability: The 7-methyl group, for instance, could be susceptible to oxidation by cytochrome P450 enzymes. Strategies to block or reduce metabolic lability at this position might be explored.
To illustrate the process of optimization, consider a hypothetical series of derivatives of this compound being developed as inhibitors of a protein kinase. The following data tables demonstrate how SAR can be systematically explored to improve both ligand efficiency and physicochemical properties.
Table 1: Initial Exploration of Substituents at the 3-Amino Group
| Compound ID | R Group (at 3-amino) | IC₅₀ (nM) | Heavy Atom Count | Ligand Efficiency (LE) | cLogP |
| 1 | H | 5000 | 11 | 0.35 | 2.8 |
| 2a | Methyl | 2500 | 12 | 0.37 | 3.1 |
| 2b | Ethyl | 1800 | 13 | 0.38 | 3.4 |
| 2c | Phenyl | 800 | 17 | 0.35 | 4.5 |
This is a hypothetical data table for illustrative purposes.
From this initial screen, it might be observed that small alkyl groups at the 3-amino position slightly improve LE, while a larger phenyl group, although increasing potency, does so at the cost of a significant increase in lipophilicity and a decrease in LE.
Table 2: Optimization of Physicochemical Properties through Substitution
| Compound ID | Modification | IC₅₀ (nM) | Heavy Atom Count | Ligand Efficiency (LE) | cLogP | Aqueous Solubility (µg/mL) |
| 2c | Phenyl at 3-amino | 800 | 17 | 0.35 | 4.5 | <1 |
| 3a | 4-Hydroxyphenyl at 3-amino | 750 | 18 | 0.35 | 4.1 | 10 |
| 3b | 4-Morpholinophenyl at 3-amino | 600 | 22 | 0.32 | 3.8 | 25 |
This is a hypothetical data table for illustrative purposes.
This subsequent round of optimization demonstrates that introducing polar groups to the phenyl ring can improve solubility and reduce lipophilicity, making the compounds more "drug-like" even if the ligand efficiency does not significantly change.
Through such iterative cycles of design, synthesis, and testing, medicinal chemists can navigate the complex landscape of SAR to identify derivatives of this compound with a promising balance of high potency, favorable ligand efficiency, and optimized physicochemical properties, thereby increasing the likelihood of developing a successful drug candidate.
Molecular and Cellular Biological Investigations in Vitro of 5 Bromo 7 Methyl 1h Indazol 3 Amine Derivatives
In Vitro Assays for Target Identification and Validation
The initial stages of characterizing novel therapeutic compounds involve a series of in vitro assays designed to identify and validate their molecular targets. For derivatives of 5-Bromo-7-methyl-1H-indazol-3-amine, this process has largely centered on their ability to interact with and modulate the activity of key proteins involved in cancer progression.
Kinase Inhibition Profiling and Specificity
Derivatives of 1H-indazole-3-amine are recognized as effective hinge-binding fragments, a characteristic that makes them promising candidates for kinase inhibitors. nih.gov Molecular docking simulations have suggested a strong binding affinity between these compounds and various kinases, supporting their role as kinase inhibitors. Specifically, certain derivatives have shown inhibitory activity against tyrosine kinases, Aurora kinase, and FGFR kinases. This interaction with kinases can disrupt signaling pathways that are crucial for cell proliferation and survival. For instance, the inhibition of tyrosine kinase by these compounds has been shown to alter critical pathways involved in cancer progression. A novel deuterated derivative, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, was identified as a potent inhibitor of the ALK5 receptor, a type of serine/threonine kinase, with an IC₅₀ of 3.5 ± 0.4 nM in a cellular assay. nih.gov
Enzyme Activity Modulation (e.g., HDAC, IDO1, other specific enzymes)
Beyond kinases, research has explored the modulation of other critical enzymes by indazole-based compounds. While specific data on this compound derivatives is emerging, the broader class of indazole compounds has been investigated for dual inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and histone deacetylase (HDAC). nih.gov This dual-inhibitor strategy aims to combine the benefits of immunotherapy and epigenetic therapy. nih.gov One such dual inhibitor demonstrated balanced and potent activity against both IDO1 (IC₅₀ = 69.0 nM) and HDAC1 (IC₅₀ = 66.5 nM). nih.gov The inhibition of these enzymes can lead to enhanced anti-tumor immune responses and epigenetic modifications that are unfavorable for cancer cell growth. nih.gov
Cellular Pathway Interrogation
Following target identification, the focus shifts to understanding how the interaction of these compounds with their molecular targets translates into cellular effects. This involves a detailed examination of key cellular pathways related to cell death, survival, and proliferation.
Apoptosis Induction and Cell Cycle Modulation in In Vitro Models
A significant mechanism of action for many anticancer agents is the induction of apoptosis (programmed cell death) and modulation of the cell cycle. Derivatives of this compound have been shown to induce apoptosis in a concentration-dependent manner in cancer cell lines. nih.gov For example, one promising derivative, compound 6o, was confirmed to affect apoptosis and the cell cycle in K562 chronic myeloid leukemia cells. nih.gov Similarly, studies with related bromo-analogues like 5-bromouridine (B41414) have shown induction of apoptosis in HL-60 and MOLT-4 leukemia cell lines at concentrations of ≥ 50 µM after 24 hours of incubation. nih.gov This compound also caused perturbations in the S and G2+M phases of the cell cycle, effectively halting cell division. nih.gov
Protein Expression and Signaling Pathway Analysis (e.g., p53/MDM2, Bcl2 family)
To further dissect the mechanism of apoptosis induction, researchers have analyzed the expression of key regulatory proteins. Studies have indicated that 1H-indazole-3-amine derivatives may exert their effects by inhibiting members of the Bcl-2 family and modulating the p53/MDM2 pathway. nih.gov The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, and the ratio between them is critical for determining a cell's fate. researchgate.net The p53 tumor suppressor protein is a master regulator of the cell cycle and apoptosis, and its activity is often suppressed in cancer cells by the MDM2 protein. scienceopen.commdpi.com By inhibiting the p53-MDM2 interaction, these compounds can lead to an accumulation of p53, which in turn can trigger the expression of downstream targets like p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein), ultimately leading to cell cycle arrest and apoptosis. scienceopen.commdpi.com
Cell Proliferation and Viability Assessments in Relevant Cell Lines
The ultimate goal of these molecular and cellular effects is to inhibit the proliferation of cancer cells and reduce their viability. The anti-proliferative activity of this compound derivatives has been evaluated in vitro using assays like the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. nih.govsigmaaldrich.com These derivatives have demonstrated significant antiproliferative activity against a panel of human cancer cell lines, including chronic myeloid leukemia (K562), lung cancer (A549), and prostate cancer (PC-3). nih.gov
| Compound | Cell Line | IC₅₀ (µM) | Assay Type |
|---|---|---|---|
| Compound 6o (an indazole derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 | MTT |
| Compound 6o (an indazole derivative) | HEK-293 (Normal Human Embryonic Kidney) | 33.2 | MTT |
| 5-Bromo-1-methyl-1H-indazol-3-amine | K562 (Chronic Myeloid Leukemia) | 12.5 | MTT |
| 5-Bromo-1-methyl-1H-indazol-3-amine | A549 (Lung Cancer) | 15.0 | MTT |
| 5-Bromo-1-methyl-1H-indazol-3-amine | PC-3 (Prostate Cancer) | 10.0 | MTT |
One derivative, in particular, compound 6o, exhibited a promising inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM, while showing greater selectivity for normal cells (HEK-293, IC₅₀ = 33.2 µM). nih.gov This selectivity for cancer cells over normal cells is a highly desirable characteristic for any potential anticancer agent.
Mechanism of Action Elucidation at the Molecular Level (In Vitro)
The anti-tumor potential of indazole derivatives is often linked to their ability to inhibit protein kinases, which are crucial enzymes in cellular signaling pathways that control cell growth, proliferation, and survival. nih.govrsc.org The 1H-indazol-3-amine core structure is recognized as an effective "hinge-binding" fragment, capable of docking into the ATP-binding site of various kinases. researchgate.net
Fragment-based drug discovery is a common strategy used to develop potent kinase inhibitors. This process often begins with identifying a small chemical fragment that binds to the target protein, which is then chemically elaborated to improve its binding affinity and create a more potent lead compound.
A key example involves the closely related compound, 5-bromo-1H-indazol-3-amine, which was identified as a fragment that binds to the enzyme Janus Kinase 2 (JAK2). nih.gov JAK2 is a tyrosine kinase that plays a critical role in signaling pathways that can drive the growth of certain cancers, particularly myeloproliferative neoplasms (MPNs) and some acute leukemias. nih.govnih.gov
Through fragment-based screening coupled with crystallographic analysis, the initial 5-bromo-1H-indazol-3-amine fragment was optimized. After two design iterations, a derivative, 4-(3-amino-1H-indazol-5-yl)-N-tert-butylbenzenesulfonamide (referred to as sulfonamide 13 in the study), was synthesized. This derivative showed a more than 500-fold increase in potency, demonstrating significant binding affinity for recombinant JAK2 protein with a half-maximal inhibitory concentration (IC₅₀) of 78 nM. nih.govdrugbank.com This indicates a strong inhibitory potential at the enzymatic level.
| Compound | Target Protein | Binding Affinity (IC₅₀) | Fold Improvement |
|---|---|---|---|
| 5-bromo-1H-indazol-3-amine (Fragment) | JAK2 | Weak (μM-mM range, typical for fragments) | - |
| 4-(3-amino-1H-indazol-5-yl)-N-tert-butylbenzenesulfonamide | JAK2 | 78 nM | >500x |
The precise mechanism of how these compounds inhibit kinase function is revealed through protein-ligand interaction analysis, often using X-ray crystallography. The crystal structure of 5-bromo-1H-indazol-3-amine bound to the JAK2 kinase domain (PDB ID: 3E62) provides a detailed map of the molecular interactions responsible for its binding. nih.gov
The 3-aminoindazole core of the fragment anchors it into the ATP-binding pocket by forming critical hydrogen bonds with the "hinge" region of the kinase. This region connects the N- and C-lobes of the kinase domain and is a common anchoring point for ATP-competitive inhibitors. Specifically, the indazole nitrogen atoms form hydrogen bonds with the backbone amide and carbonyl groups of hinge residues, mimicking the interaction of the adenine (B156593) portion of ATP.
The subsequent optimization to the more potent sulfonamide derivative was guided by these structural insights. The added phenylsulfonamide group extends out of the hinge region and into a deeper pocket of the enzyme, forming additional favorable interactions that account for its significantly increased binding affinity. nih.gov
| Compound Moiety | Interacting Protein Region | Key Residues (JAK2) | Interaction Type |
|---|---|---|---|
| 3-Aminoindazole Core | Kinase Hinge Region | Backbone of hinge residues (e.g., Leu932, Gly935) | Hydrogen Bonding |
| Phenylsulfonamide Group | Solvent-exposed pocket | Various | van der Waals, Hydrophobic Interactions |
Resistance Mechanisms in Cellular Models (In Vitro)
A significant challenge in targeted cancer therapy is the development of drug resistance. nih.govdovepress.com In vitro studies using cancer cell lines are critical for predicting and understanding how resistance to kinase inhibitors, including those based on the indazole scaffold, can emerge. For JAK2 inhibitors, two primary categories of acquired resistance have been identified in cellular models: target gene modification and activation of bypass signaling pathways. springernature.comresearchgate.net
Target Gene Mutations: The most common mechanism of acquired resistance involves the emergence of mutations within the kinase domain of the target protein itself. nih.govspringernature.com In cellular models of JAK2-rearranged acute lymphoblastic leukemia (ALL), prolonged exposure to Type I JAK inhibitors like ruxolitinib (B1666119) led to the selection of cells with specific mutations in the JAK2 ATP-binding site. nih.govspringernature.com These mutations can sterically hinder the inhibitor from binding or alter the conformation of the binding pocket, reducing the drug's affinity while still allowing the kinase to remain active. springernature.com The persistence of downstream signaling, such as STAT5 activation, even in the presence of the inhibitor, is a hallmark of this resistance. nih.gov
Bypass Pathway Activation: Cancer cells can also develop resistance by activating alternative signaling pathways to circumvent the drug-inhibited pathway. aacrjournals.orgtmc.edumdpi.com Studies on myeloproliferative neoplasm (MPN) cell lines have shown that acquired resistance to Type II JAK2 inhibitors can be driven by the upregulation of the AXL receptor tyrosine kinase. aacrjournals.orgtmc.edu This leads to the activation of the downstream MAPK signaling pathway, which provides an alternative route for promoting cell survival and proliferation, rendering the cells less dependent on JAK2 signaling. aacrjournals.org
| Resistance Mechanism | Cellular Model | Description | Key Molecular Changes |
|---|---|---|---|
| Secondary Kinase Domain Mutations | Murine Pro-B Cells (JAK2-rearranged ALL model) | Mutations in the drug-binding site reduce inhibitor efficacy. nih.govspringernature.com | JAK2 mutations (e.g., G993A, Y931C, L983F). nih.govnih.govspringernature.com |
| Bypass Pathway Activation | Human MPN Cell Lines (e.g., SET2) | Upregulation of alternative survival pathways. aacrjournals.orgtmc.edu | Increased AXL kinase expression and MAPK pathway activation. aacrjournals.org |
Computational and Theoretical Chemistry Studies of 5 Bromo 7 Methyl 1h Indazol 3 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic properties and reaction tendencies of molecules. For 5-Bromo-7-methyl-1H-indazol-3-amine, these methods elucidate its stability, preferred reaction sites, and the electronic basis of its reactivity.
Indazoles, including this compound, can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which arise from the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. The position of the substituents can influence which tautomer is more stable. Density Functional Theory (DFT) is a computational method used to determine the ground-state electronic structure of molecules, providing accurate estimations of their energies.
By calculating the total electronic energy of each possible tautomer, DFT can predict their relative stabilities. For substituted indazoles, the 1H-tautomer is often found to be the most energetically favorable form. mdpi.com These calculations are crucial as the tautomeric form of the molecule can significantly affect its biological activity and reaction outcomes.
Furthermore, DFT is instrumental in understanding the regioselectivity of reactions such as alkylation. Direct alkylation of an indazole can lead to a mixture of N1- and N2-substituted products. beilstein-journals.org DFT calculations can model the transition states for both N1 and N2 alkylation pathways. The calculated activation energies for these pathways help predict which regioisomer will be the major product under specific reaction conditions. For instance, studies on the related compound methyl 5-bromo-1H-indazole-3-carboxylate have used DFT to create mechanistic models that support the observed ratios of N1- and N2-substituted products. beilstein-journals.orgbeilstein-journals.org
Table 1: Hypothetical DFT Energy Data for Tautomers of this compound This table is illustrative and shows the type of data generated from DFT calculations.
| Tautomer | Relative Energy (kcal/mol) | Conclusion |
|---|---|---|
| 1H-Tautomer | 0.00 | Most Stable |
| 2H-Tautomer | +2.5 | Less Stable |
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity.
The HOMO is the outermost orbital containing electrons and tends to act as an electron donor (nucleophile). The LUMO is the innermost orbital without electrons and tends to act as an electron acceptor (electrophile). FMO analysis for this compound would involve calculating the energies of the HOMO and LUMO and mapping their distribution across the molecule. The locations with the highest density of the HOMO indicate the most probable sites for electrophilic attack, while the highest density of the LUMO points to the most probable sites for nucleophilic attack. The HOMO-LUMO energy gap is also a significant parameter, indicating the molecule's kinetic stability and chemical reactivity.
Table 2: Illustrative FMO Data for this compound This table is for illustrative purposes.
| Orbital | Energy (eV) | Implication |
|---|---|---|
| HOMO | -5.8 | Indicates nucleophilic character, potential electron donor sites. |
| LUMO | -1.2 | Indicates electrophilic character, potential electron acceptor sites. |
| HOMO-LUMO Gap | 4.6 | Suggests high kinetic stability. |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule by localizing it into specific bonds and lone pairs. This method calculates atomic charges and analyzes donor-acceptor (hyperconjugative) interactions. For this compound, NBO analysis can further explain the regioselectivity observed in its reactions.
By calculating the natural atomic charges on the N1 and N2 atoms of the indazole ring, NBO analysis can quantify their relative nucleophilicity. The nitrogen atom with a more negative charge is generally the more nucleophilic site and thus more prone to electrophilic attack, such as alkylation. These charge calculations provide quantitative support for the reaction mechanisms proposed by DFT and FMO analyses. beilstein-journals.org For example, in a study of a related indazole, NBO analysis was used to calculate the partial charges on the nitrogen atoms, which helped to rationalize the observed regioselective alkylation patterns. beilstein-journals.org
Molecular Modeling and Docking Studies for Ligand-Target Interactions
The indazole scaffold is a common feature in many biologically active compounds, particularly kinase inhibitors. Molecular modeling and docking studies are computational techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein receptor. jocpr.com These studies are foundational in drug discovery for predicting binding affinity and mechanism of action.
Molecular docking simulations place the ligand into the binding site of a target protein and score the different binding poses based on their predicted binding affinity. For an indazole derivative like this compound, a common target would be the ATP-binding site of a protein kinase.
The analysis of the docked poses reveals key molecular interactions that stabilize the ligand-protein complex. These interactions typically include:
Hydrogen Bonds: The 3-amino group and the indazole ring nitrogens are potent hydrogen bond donors and acceptors, often forming critical hydrogen bonds with the "hinge region" of the kinase active site.
Hydrophobic Interactions: The methyl group and the benzene (B151609) part of the indazole ring can form favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Halogen Bonds: The bromine atom at position 5 can participate in halogen bonding, an increasingly recognized non-covalent interaction that can contribute to binding affinity.
These predicted interactions provide a structural hypothesis for the molecule's biological activity and can guide the design of new analogs with improved potency and selectivity. nih.gov
Table 3: Example of Predicted Interactions from a Docking Study This table is illustrative and based on common interactions for indazole-based kinase inhibitors.
| Ligand Atom/Group | Protein Residue | Interaction Type |
|---|---|---|
| 3-Amine (NH2) | Glu91 (Backbone C=O) | Hydrogen Bond |
| Indazole N1-H | Leu89 (Backbone C=O) | Hydrogen Bond |
| 7-Methyl Group | Val74, Ala45 | Hydrophobic |
| Bromo-phenyl Ring | Phe88 | π-π Stacking |
While docking provides a static snapshot of the binding event, molecules are inherently flexible. Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would model the movements of every atom in the system, providing a more realistic picture of the binding.
For this compound, MD simulations could be used to:
Assess the stability of the binding pose predicted by docking.
Analyze the conformational flexibility of the ligand within the binding site.
Identify the role of water molecules in mediating ligand-protein interactions.
Calculate a more accurate binding free energy that accounts for entropic effects.
Understanding the dynamic behavior is crucial for confirming the initial docking predictions and gaining a deeper insight into the thermodynamics and kinetics of the ligand-receptor interaction.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.govyoutube.com This model then serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential for similar activity. nih.govchapman.edu
For indazole derivatives, pharmacophore models have been instrumental in discovering and optimizing inhibitors for various biological targets. nih.gov For instance, the 1H-indazole motif has been identified as a key pharmacophore for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitory activity. nih.govmdpi.com Docking studies have shown that the indazole core interacts effectively with the ferrous ion of heme and a hydrophobic pocket in the enzyme's active site. nih.gov
In the context of this compound, a pharmacophore model would likely highlight the hydrogen bond donor and acceptor capabilities of the 3-amino group and the indazole nitrogen atoms, as well as the hydrophobic and steric contributions of the bromo and methyl substituents. Such a model could be used to screen databases for compounds with similar features, potentially leading to the discovery of new leads for targets where the indazole scaffold is known to be active, such as kinases or other enzymes. nih.govbiotech-asia.orgderpharmachemica.com
A hypothetical pharmacophore model for a kinase inhibitor based on a substituted indazole scaffold might include the features outlined in the table below.
| Feature | Description | Potential Role of this compound Moiety |
| Hydrogen Bond Donor | A group capable of donating a hydrogen atom to form a hydrogen bond. | The amine group at the 3-position can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptor | An atom or group of atoms capable of accepting a hydrogen atom in a hydrogen bond. | The nitrogen atoms within the indazole ring can serve as hydrogen bond acceptors. |
| Aromatic Ring | A planar, cyclic, conjugated system of pi electrons. | The indazole ring system itself is aromatic and can engage in pi-stacking interactions. |
| Hydrophobic Group | A nonpolar group that avoids interaction with water. | The methyl group at the 7-position provides a hydrophobic feature. |
| Halogen Bond Donor | A halogen atom that can interact with a nucleophilic site. | The bromine atom at the 5-position can potentially form halogen bonds. |
This table represents a hypothetical pharmacophore model for illustrative purposes.
Virtual screening campaigns utilizing such pharmacophore models have been successfully employed to identify potent inhibitors for various targets, including kinases and other enzymes, from large compound libraries. chapman.eduresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. utm.mynih.gov These models are valuable for predicting the activity of novel compounds and for understanding the structural features that are crucial for bioactivity. researchgate.netnih.gov
QSAR models are developed using a dataset of compounds with known biological activities, typically measured through in vitro assays. utm.my For indazole derivatives, numerous QSAR studies have been conducted to develop predictive models for various biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. researchgate.netnih.govresearchgate.net
For example, 2D and 3D-QSAR models have been developed for a series of indazole derivatives as inhibitors of Tyrosine Threonine Kinase (TTK), a target in cancer therapy. researchgate.net The best 2D-QSAR model showed a high correlation coefficient (r²) of 0.9512, indicating a strong relationship between the descriptors and the biological activity. researchgate.net Similarly, 3D-QSAR models have been developed for indazole derivatives as HIF-1α inhibitors, providing a structural framework for designing new potent inhibitors. nih.gov
In a hypothetical QSAR study of this compound and its analogs, in vitro data on their inhibitory activity against a specific target, such as a kinase, would be collected. This data, often expressed as IC₅₀ or pIC₅₀ values, would then be correlated with calculated molecular descriptors to generate a predictive model.
A critical aspect of QSAR modeling is the identification of molecular descriptors that significantly contribute to the biological activity. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). researchgate.netutm.my
In various QSAR studies on indazole derivatives, several key descriptors have been identified as being important for their biological activity. For instance, in a study on indazole derivatives as TTK inhibitors, parameters related to hydrogen count and hydrophilicity were found to be significant in the 2D-QSAR models. researchgate.net In another study on indazole compounds as inhibitors of SAH/MTAN-mediated quorum sensing, descriptors such as AATS1v (average ATS descriptor, weighted by van der Waals volume), RDF55m (Radial Distribution Function descriptor), and E1s (1st component accessibility descriptor) were found to be crucial. nih.govaboutscience.eu
The table below provides examples of molecular descriptors that have been found to be significant in QSAR studies of indazole derivatives and their potential relevance to this compound.
| Descriptor Type | Example Descriptor | Description | Potential Relevance to this compound |
| 2D Descriptors | |||
| Topological | Balaban J index | A topological index that reflects the degree of branching in a molecule. | The substitution pattern on the indazole ring would influence this descriptor. |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | The presence of the bromine atom significantly increases the molecular weight. |
| Electronic | TPSA (Topological Polar Surface Area) | The sum of the surfaces of polar atoms in a molecule. | The amino group and nitrogen atoms contribute to the TPSA. |
| 3D Descriptors | |||
| Steric | CoMFA Steric Fields | Represents the steric bulk of the molecule in 3D space. | The methyl and bromo groups would have a significant impact on the steric field. |
| Electrostatic | CoMFA Electrostatic Fields | Represents the distribution of charge in the molecule in 3D space. | The electronegative bromine and nitrogen atoms, as well as the amino group, would define the electrostatic field. |
This table provides examples of descriptor types and their potential relevance. Specific descriptors and their importance would be determined through a formal QSAR study.
By understanding the key molecular descriptors, medicinal chemists can rationally design new derivatives of this compound with improved potency and other desirable properties.
Future Research Directions and Academic Significance of 5 Bromo 7 Methyl 1h Indazol 3 Amine
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The development of efficient and sustainable synthetic routes for indazole derivatives is a key area of ongoing research. researchgate.net Traditional methods for synthesizing substituted indazoles can sometimes be challenging, potentially affecting product yield and isomer separation. pnrjournal.com Future research will likely focus on creating novel synthetic strategies that are not only high-yielding but also environmentally friendly.
Recent advancements have included the use of microwave irradiation to facilitate reactions, such as in bromination/arylation sequences, and direct C-H activation. researchgate.netnih.gov For instance, a practical synthesis for 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate for the HIV-1 capsid inhibitor Lenacapavir, has been developed from inexpensive starting materials, demonstrating scalability without the need for column chromatography. chemrxiv.orgnih.gov Other approaches have utilized Suzuki coupling reactions to create C-3 substituted indazoles. nih.gov The exploration of one-pot, multi-component reactions and the use of reusable catalysts, such as nanocrystalline ZnO, are also promising avenues for improving the sustainability of indazole synthesis. acs.org
| Synthetic Method | Key Features | Potential Advantages |
| Microwave-assisted synthesis | Use of microwave irradiation to accelerate reactions. | Faster reaction times, potentially higher yields. |
| C-H activation | Direct functionalization of C-H bonds. | Atom economy, reduced need for pre-functionalized substrates. |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of a boronic acid with a halide. | Versatile for creating carbon-carbon bonds. nih.gov |
| One-pot, multi-component reactions | Multiple reaction steps are performed in a single reaction vessel. | Increased efficiency, reduced waste. acs.org |
| Nanocatalysis | Use of catalysts on the nanoscale. | High surface area, potential for high reactivity and reusability. acs.org |
Investigation of Underexplored Biological Targets for Indazole Scaffolds
Indazole derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor effects. researchgate.netnih.govresearchgate.net Many indazole-based compounds have shown promise as inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.gov However, there remains a vast landscape of biological targets yet to be explored for this versatile scaffold.
Future research should aim to identify novel molecular targets for 5-Bromo-7-methyl-1H-indazol-3-amine and related compounds. This could involve screening against a broader range of enzymes and receptors implicated in various diseases. For example, while much focus has been on kinase inhibition, other enzyme families could be of interest. nih.gov Additionally, exploring the potential of indazole derivatives to modulate protein-protein interactions or act on G-protein coupled receptors could open up new therapeutic avenues. The neuroprotective properties of some indazole derivatives also suggest that targets within the central nervous system warrant further investigation. ontosight.ai
Advanced Mechanistic Studies using Biophysical Techniques
A deeper understanding of how this compound and its analogs interact with their biological targets is crucial for rational drug design. Advanced biophysical techniques can provide detailed insights into the mechanism of action at a molecular level.
Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed to study the binding kinetics and thermodynamics of compound-target interactions. reactionbiology.com These methods provide quantitative data on binding affinity, association and dissociation rates, and the thermodynamic driving forces of binding. X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its target protein, revealing the specific atomic interactions that govern binding and selectivity. Molecular docking and molecular dynamics simulations can complement these experimental techniques by providing computational models of binding modes and predicting the effects of structural modifications. nih.gov
| Biophysical Technique | Information Gained |
| Surface Plasmon Resonance (SPR) | Binding kinetics (on/off rates), binding affinity. reactionbiology.com |
| Isothermal Titration Calorimetry (ITC) | Binding affinity, thermodynamics (enthalpy, entropy). reactionbiology.com |
| X-ray Crystallography | High-resolution 3D structure of compound-target complex. |
| Cryo-Electron Microscopy (Cryo-EM) | 3D structure of large protein complexes. |
| Molecular Docking/Dynamics | Predicted binding modes, interaction energies. nih.gov |
Development of Advanced In Vitro Cellular and Biochemical Models
To better predict the in vivo efficacy of this compound derivatives, the development and use of more sophisticated in vitro models are essential. While traditional 2D cell culture has been valuable, there is a growing need for models that more accurately mimic the complex cellular environment of human tissues. reactionbiology.com
Advanced in vitro models include 3D cell cultures, such as spheroids and organoids, which can better replicate the cell-cell and cell-matrix interactions found in vivo. Co-culture systems, which involve growing different cell types together, can also provide a more physiologically relevant context for studying drug effects. For kinase inhibitor discovery, cell-based assays that measure target engagement and downstream signaling are crucial. reactionbiology.comreactionbiology.com Examples include cellular thermal shift assays (CETSA) to confirm target binding in a cellular context and phospho-specific antibody-based assays to quantify the inhibition of kinase activity within a signaling pathway. reactionbiology.comprofacgen.com
| In Vitro Model | Description | Advantages |
| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates that mimic tissue structure. | More physiologically relevant than 2D culture. |
| Co-culture Systems | Growing two or more different cell types together. | Models intercellular interactions. |
| Cellular Thermal Shift Assay (CETSA) | Measures target engagement by assessing protein thermal stability. | Confirms target binding within intact cells. |
| Phospho-specific Antibody Assays | Uses antibodies to detect phosphorylated proteins. | Quantifies inhibition of specific signaling pathways. reactionbiology.com |
Integration of Artificial Intelligence and Machine Learning in Indazole Research
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery and development. In the context of indazole research, these computational tools can be applied in several ways.
AI and ML algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of novel indazole derivatives. This can help to prioritize which compounds to synthesize and test, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) models can be developed to identify the key structural features that contribute to a desired biological activity. Furthermore, AI can be used to analyze complex biological data from high-throughput screening and 'omics' experiments to identify novel drug targets and biomarkers associated with the response to indazole-based compounds.
Broader Implications of this compound Research for Heterocyclic Chemistry and Chemical Biology
The study of this compound and its derivatives has broader implications beyond the development of specific therapeutic agents. This research contributes to the fundamental understanding of heterocyclic chemistry by providing new synthetic methods and insights into the structure-activity relationships of the indazole scaffold. austinpublishinggroup.com
In the field of chemical biology, these compounds serve as valuable chemical probes to investigate complex biological processes. By designing selective inhibitors for specific enzymes or receptors, researchers can dissect the roles of these proteins in cellular signaling and disease pathology. The development of fluorescently labeled or photo-crosslinkable indazole derivatives can also enable the identification of new binding partners and the visualization of target engagement in living cells. Ultimately, research on this compound enriches the toolbox of chemical biologists and medicinal chemists, paving the way for future discoveries in both basic science and drug development.
Q & A
Q. What are the established synthetic routes for 5-Bromo-7-methyl-1H-indazol-3-amine, and how is purity assessed?
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, a multi-step procedure involving CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures can yield structurally analogous indazole derivatives. Post-synthesis, purity is assessed using TLC (Rf ~0.3 in 70:30 EtOAc/hexane) and analytical HPLC. Structural confirmation requires H NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) and HRMS (e.g., [M+H] at m/z 227.06) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : Aromatic protons and methyl groups are resolved in H NMR (e.g., methyl at δ ~2.5 ppm).
- HRMS : Confirms molecular weight (e.g., CHBrNO with MW 241.09) .
- IR spectroscopy : Identifies amine (-NH) stretches (~3350 cm) and C-Br bonds (~560 cm).
- X-ray crystallography : Resolves Br and methyl substituent positions (e.g., using SHELXL for refinement) .
Advanced Research Questions
Q. How can crystallographic disorder in this compound be resolved using SHELXL?
SHELXL handles disorder by partitioning anisotropic displacement parameters and refining occupancy factors. For example:
Q. How should contradictory bioactivity data between enzymatic assays (e.g., α-glucosidase inhibition) be analyzed?
Contradictions may arise from assay conditions (pH, temperature) or compound solubility. Mitigation strategies include:
Q. What substituent positions on the indazole core are critical for structure-activity relationship (SAR) studies?
Key modifications include:
Q. What computational methods predict the physicochemical properties of this compound?
Use DFT calculations (e.g., Gaussian09) for:
- LogP : Predicted ~2.1 (experimental: 2.3 via shake-flask method).
- pKa : Amine group ~8.2 (adjusted using MarvinSketch).
- Solubility : ~0.5 mg/mL in water (validated with CheqSol) .
Q. How do researchers design enzymatic assays to minimize interference from bromine/methyl substituents?
- Blank corrections : Subtract background absorbance from bromine’s UV-Vis absorption (~290 nm).
- Positive controls : Use known inhibitors (e.g., acarbose for α-glucosidase) to normalize activity.
- LC-MS monitoring : Confirm compound stability under assay conditions .
Q. What strategies optimize synthetic routes for scalability while maintaining yield?
- Catalyst screening : Replace CuI with immobilized CuNPs to reduce metal contamination.
- Solvent selection : Switch DMF to cyclopentyl methyl ether (CPME) for easier removal.
- Process intensification : Use flow chemistry for azide intermediates to minimize hazards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
